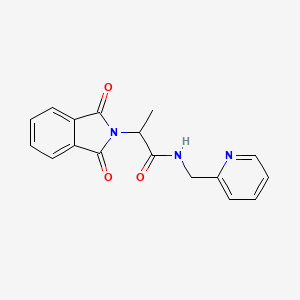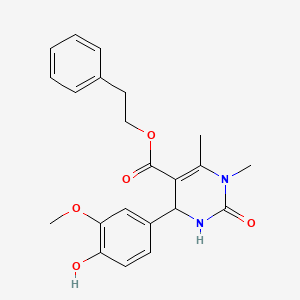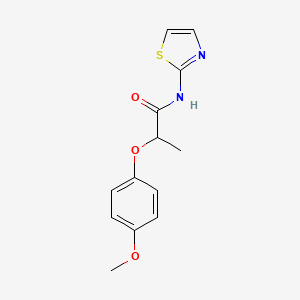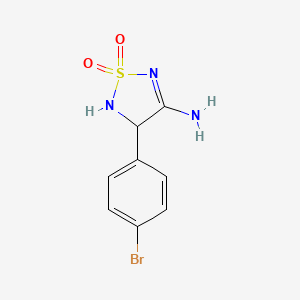
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic effects. It is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists work by activating the peroxisome proliferator-activated receptor gamma (4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ), which is a nuclear receptor that regulates gene expression. Activation of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ leads to increased insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is a selective 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonist that has been shown to activate 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ and improve insulin sensitivity in animal models.
Biochemical and Physiological Effects:
Research has shown that 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists, including 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, can have several biochemical and physiological effects. These include:
- Improved insulin sensitivity: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can improve insulin sensitivity by increasing glucose uptake and reducing insulin resistance.
- Reduced inflammation: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Inhibition of cancer cell growth: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its selectivity for 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ and its ability to improve insulin sensitivity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. These include:
- Investigating its potential therapeutic effects in other diseases, such as Alzheimer's disease and cardiovascular disease.
- Developing more selective 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists with fewer side effects.
- Investigating its potential use in combination with other drugs for synergistic effects.
- Investigating its potential as a preventive therapy for diseases such as diabetes and cancer.
In conclusion, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic effects. Its mechanism of action involves activation of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ, which leads to improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. While there are limitations to its use in lab experiments, there are several future directions for research to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps. The starting material is 2-bromo-1-(tetrahydro-2-furanylmethyl)benzene, which is reacted with 2-mercaptoacetic acid to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetyl chloride. The final step involves reacting this intermediate with 3-benzyl-4-oxothiazolidine-2-carboxylic acid to form 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide.
Applications De Recherche Scientifique
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists have been extensively studied for their potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. Research has shown that 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been used in scientific research to investigate its potential therapeutic effects in these diseases.
Propriétés
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-20-15-28-22(24(20)14-16-5-2-1-3-6-16)18-10-8-17(9-11-18)21(26)23-13-19-7-4-12-27-19/h1-3,5-6,8-11,19,22H,4,7,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHVVJPEIPHZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)

![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)

![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)